Cas no 5086-74-8 (Tetramisole hydrochloride)
Tetramisole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Tetramisole hydrochloride
- DL-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride
- Tetramisole HCl
- DL-Tetramisole HCl
- (+-)-2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazolemonohydrochloride
- (+-)-anthelvet
- 1-b)thiazole,2,3,5,6-tetrahydro-6-phenyl-,monohydrochloride,(+-)-imidazo(
- anthelvet
- bayer9051
- citarin
- dl-6-phenyl-2,3,5,6-tetrahydroimidazole(2,1-b)thiazole-hydrochloride
- dl-tetramisolehydrochloride
- Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1)
- Tetramisole Hydrochl
- (¡À)-Tetramisole hydrochloride
- (±)-Tetramisole hydrochloride
- 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride
- Concurat
- l-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride
- levamisole HCl
- levamisole hydrochloride
- nilverm
- nilverom
- orovermol
- R-829
- r8299
- R-8299
- ripercol
- ripereol
- 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole Hydrochloride
- 盐酸四咪唑
- DL-Tetramisole hydrochloride
- Bayer 9051
- 5086-74-8
- Tetramisole hydrochloride, dl-
- NSC215179
- NCGC00261879-01
- W-105926
- NCGC00094446-03
- Ergamisol hydrochloride
- AC-22590
- D70698
- CCG-220545
- FT-0659999
- NSC-170985
- BMK1-H7
- Tetramisole hydrochloride [USAN]
- NSC-759175
- NSC-215179
- LEVAMISOLE DL-FORM HYDROCHLORIDE [MI]
- FT-0670770
- NS00081425
- IMIDAZO(2,1-B)THIAZOLE, 2,3,5,6-TETRAHYDRO-6-PHENYL-, MONOHYDROCHLORIDE, (+/-)-
- SR-01000076148-5
- Pig Wormer
- 0NDK265MCV
- DTXSID101017245
- (.+-.)-Tetramisole hydrochloride
- NSC758437
- 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazolehydrochloride
- MLS000028416
- dl tetramisole hydrochloride
- D06091
- EN300-296086
- Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1)
- NSC759175
- 4641-34-3
- SB18744
- T 1512
- (+-)-Tetramisole hydrochloride
- Imidazo[2, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride, (.+-.)-
- Tetramisole (hydrochloride)
- HS-0026
- ( inverted question mark)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride
- NCGC00094446-01
- A828325
- Tox21_501194
- Solaskil hydrochloride
- HY-B1194
- SR-01000076148
- CCG-213508
- Ashitetra; Duxamintic
- (+/-)-Tetramisole hydrochloride;DL-Tetramisole hydrochloride;R-829
- (+-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole monohydrochloride
- Pharmakon1600-01505679
- ()-Tetramisole hydrochloride;DL-Tetramisole hydrochloride;R-829
- (.+-.)-2,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole monohydrochloride
- EU-0101194
- R 8299
- NCGC00094446-05
- Tetramisole hydrochloride, VETRANAL(TM), analytical standard
- 6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride
- T3663
- Tetramisole hydrochloride (USAN)
- LP01194
- HMS1569N11
- 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
- CHEBI:9496
- NSC170985
- NSC-758437
- CHEMBL554891
- TETRAMISOLE HYDROCHLORIDE [WHO-DD]
- RP 16535
- WLN: T55 AN DN FS DUTJ CR &GH -R
- ( inverted exclamation markA)-Tetramisole hydrochloride
- CS-4801
- AKOS015900432
- Pharmakon1600-01503245
- Tetramisol hydrochloride
- s4094
- AMY40516
- UNII-0NDK265MCV
- 5086-74-8, 5036-02-2(free base)
- Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride, (+-)-
- LAZPBGZRMVRFKY-UHFFFAOYSA-N
- (.+-.)-Anthelvet
- Q27108410
- CCG-222498
- (+/-)-2,3,5,6-TETRAHYDRO-6-PHENYLIMIDAZO(2,1-B)THIAZOLE MONOHYDROCHLORIDE
- TETRAMISOLE HYDROCHLORIDE [MART.]
- SCHEMBL44230
- SMR000058395
- Ascarotrat
- Imidazo[2, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride
- NSC 170985
- McNJR8299
- NCGC00094446-04
- McN JR 8299
- Tetramisole hydrochloride, phosphatase inhibitor
- NCGC00094446-02
- SR-01000076148-1
- McN-JR-8299-11
- Tetramisol
- Citarin (VAN)
- Levamisole dl-form hydrochloride
- METHYL4-METHOXY-3-NITROBENZOATE
- McN-JR-8299
- DL-6-Phenyl-2,5,6-tetrahydroimidazole[2,1-b]thiazole-hydrochloride
- EINECS 225-799-5
- MFCD00005536
- 2,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride
- Spartakon
- (+/-)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride
- FT-0625516
- Prestwick_854
- DA-78357
- DTXCID301475435
- TETRAMISOLE HYDROCHLORIDE (MART.)
- DB-043639
- Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride
- Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride
- (+/-)-Tetramisole Hydrochloride
- Levamisole hydrochloride [for biochemical Research]
- 225-799-5
-
- MDL: MFCD00005536
- Inchi: 1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H
- InChI Key: LAZPBGZRMVRFKY-UHFFFAOYSA-N
- SMILES: Cl.S1CCN2C1=NC(C1C=CC=CC=1)C2
Computed Properties
- Exact Mass: 240.04900
- Monoisotopic Mass: 204.072119
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.9
Experimental Properties
- Color/Form: White or yellowish needle like crystals. Odourless. Bitterness
- Melting Point: 266-267 °C (lit.)
- Boiling Point: 344.4 °C at 760 mmHg
- Flash Point: 162.1 °C
- Water Partition Coefficient: 200 g/L (20 ºC)
- PSA: 40.90000
- LogP: 2.32160
- Solubility: Soluble in water (21g/100ml, 20 ℃), methanol, propylene glycol, slightly soluble in ethanol, chloroform, hexane, and acetone
- Merck: 5459
- Vapor Pressure: No data available
Tetramisole hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:NJ5950000
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R22; R36/37/38
- Toxicity:LD50 in mice, rats (mg/kg): 22, 24 i.v.; 84, 130 s.c.; 210, 480 orally (Thienpoint)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tetramisole hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Tetramisole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3663-10G |
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| S e l l e c k ZHONG GUO | S4094-50mg |
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| ChemScence | CS-4801-2g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T830838-500g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AZ832-25g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AZ832-5g |
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| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6946-50mg |
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| DC Chemicals | DC9361-100 mg |
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| DC Chemicals | DC9361-250 mg |
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$900.0 | 2022-02-28 |
Tetramisole hydrochloride Suppliers
Tetramisole hydrochloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Tetramisole hydrochloride
Tetramisole Hydrochloride (CAS No. 5086-74-8): A Comprehensive Overview
Tetramisole Hydrochloride, with the chemical identifier CAS No. 5086-74-8, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, a hydrochloride salt of tetramisole, belongs to the tetraazolopiperazine class and has demonstrated promising properties in various biological and pharmacological applications. Over the years, extensive research has been conducted to elucidate its mechanisms of action, therapeutic potential, and applications in both human and veterinary medicine.
The primary pharmacological interest in Tetramisole Hydrochloride lies in its ability to interact with specific biological targets, making it a valuable candidate for the development of novel therapeutic agents. Recent studies have highlighted its potential in addressing a range of medical conditions, from parasitic infections to potential applications in neurodegenerative diseases. The compound's unique chemical structure, characterized by a tetraazolopiperazine core, allows for diverse interactions with biological systems, which has been a focal point in contemporary research.
In the realm of veterinary medicine, Tetramisole Hydrochloride has been widely used as an anthelmintic agent. Its efficacy against various nematode parasites has been well-documented, making it a cornerstone in the treatment protocols for livestock and pets. The compound's mode of action involves disrupting the nervous system of parasites, leading to their paralysis and eventual expulsion from the host. This mechanism has been studied extensively, and recent advancements have further refined our understanding of how Tetramisole Hydrochloride interacts with parasitic organisms at the molecular level.
Recent research has also explored the potential applications of Tetramisole Hydrochloride in human medicine. Studies have indicated that the compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of Tetramisole Hydrochloride to modulate certain neurotransmitter systems has been a key area of investigation. Furthermore, its potential role in enhancing immune responses has been examined, particularly in the context of immunomodulatory therapies.
The synthesis and characterization of Tetramisole Hydrochloride have also seen significant advancements. Modern synthetic methodologies have enabled researchers to produce high-purity forms of the compound, which are essential for rigorous pharmacological testing. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structural integrity and purity of Tetramisole Hydrochloride. These advancements have not only improved the quality of research but also facilitated the development of more accurate dosing regimens and formulations.
The pharmacokinetic profile of Tetramisole Hydrochloride is another critical aspect that has been thoroughly investigated. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Recent studies have provided valuable insights into these processes, highlighting key enzymes and transporters involved in the metabolism of Tetramisole Hydrochloride. This information is crucial for predicting drug-drug interactions and tailoring dosing strategies to maximize efficacy while minimizing potential side effects.
In conclusion, Tetramisole Hydrochloride (CAS No. 5086-74-8) remains a compound of great interest in pharmaceutical research due to its diverse applications and promising therapeutic potential. From its established role as an anthelmintic agent to its emerging applications in human medicine, such as neuroprotective therapies and immunomodulation, the compound continues to be a subject of intense investigation. As research progresses, further insights into its mechanisms of action and pharmacological properties will undoubtedly expand its therapeutic utility.
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